1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate
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Overview
Description
1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is an organic compound with a complex structure that includes both ester and ketone functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate typically involves esterification and ketone formation reactions. One common method involves the reaction of 1-methyl-2-propanol with hexanoic acid in the presence of a strong acid catalyst to form the ester. This is followed by the reaction with 2-methyl-1-oxo-3-phenyl-2-propenyl chloride under basic conditions to introduce the ketone group.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of catalysts such as sulfuric acid for esterification and bases like sodium hydroxide for ketone formation is common. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted esters or amides.
Scientific Research Applications
1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its reactive functional groups.
Mechanism of Action
The mechanism of action of 1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate involves its interaction with various molecular targets. The ester and ketone groups can participate in hydrogen bonding and other interactions with enzymes and receptors, potentially modulating their activity. The compound’s reactivity also allows it to form covalent bonds with nucleophilic sites in biomolecules, influencing their function.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-2-methylpropiophenone: A compound with a similar ketone structure but different ester group.
Benzene, (2-methyl-1-propenyl)-: Shares the phenyl and propenyl groups but lacks the ester functionality.
Uniqueness
1-Methyl-2-((2-methyl-1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate is unique due to the combination of its ester and ketone groups, which provide a versatile platform for chemical modifications and interactions. This dual functionality makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84006-57-5 |
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Molecular Formula |
C20H28O4 |
Molecular Weight |
332.4 g/mol |
IUPAC Name |
3-[(E)-2-methyl-3-phenylprop-2-enoyl]oxybutan-2-yl hexanoate |
InChI |
InChI=1S/C20H28O4/c1-5-6-8-13-19(21)23-16(3)17(4)24-20(22)15(2)14-18-11-9-7-10-12-18/h7,9-12,14,16-17H,5-6,8,13H2,1-4H3/b15-14+ |
InChI Key |
SDFQSRZZVKHDSP-CCEZHUSRSA-N |
Isomeric SMILES |
CCCCCC(=O)OC(C)C(C)OC(=O)/C(=C/C1=CC=CC=C1)/C |
Canonical SMILES |
CCCCCC(=O)OC(C)C(C)OC(=O)C(=CC1=CC=CC=C1)C |
Origin of Product |
United States |
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